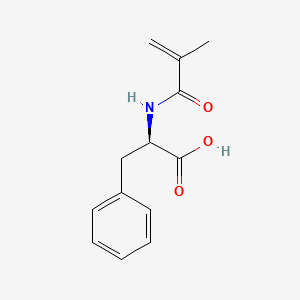

N-(2-Methylacryloyl)-D-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

380384-52-1 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

(2R)-2-(2-methylprop-2-enoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C13H15NO3/c1-9(2)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3,(H,14,15)(H,16,17)/t11-/m1/s1 |

InChI Key |

HIZGPVWGTSAEKJ-LLVKDONJSA-N |

Isomeric SMILES |

CC(=C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(=C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methylacryloyl D Phenylalanine Monomer

N-Acylation Reactions: Principles and Protocols for D-Phenylalanine Derivatization

The most common and direct method for synthesizing N-(2-Methylacryloyl)-D-phenylalanine is through the N-acylation of D-phenylalanine. This reaction involves forming an amide bond between the amino group of D-phenylalanine and the carboxyl group of methacrylic acid, typically activated as an acyl chloride. This method is a variation of the well-established Schotten-Baumann reaction, which is widely used for acylating amines and alcohols.

The fundamental principle involves the reaction of D-phenylalanine with methacryloyl chloride in the presence of a base. The base serves two crucial roles: it deprotonates the amino group of the D-phenylalanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

A representative protocol, adapted from the synthesis of the corresponding L-enantiomer, involves dissolving D-phenylalanine or its ester derivative in an aqueous alkaline solution, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.comnih.gov The solution is typically cooled to 0 °C to control the initial exothermic reaction. Methacryloyl chloride is then added slowly to the cooled solution under vigorous stirring. mdpi.com After the addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. mdpi.com The final monomer is then isolated through acidification, extraction, and purification steps like crystallization. mdpi.com

Similar N-acylation strategies have been reported for related monomers, such as the reaction of D/L-phenylalanine with acryloyl chloride, underscoring the versatility of this synthetic approach. researchgate.net

Table 1: General Protocol for N-Acylation of D-Phenylalanine

| Step | Procedure | Purpose |

| 1. Dissolution | Dissolve D-phenylalanine methyl ester and a small amount of an inhibitor (like NaNO₂) in an aqueous solution of a base (e.g., 5% K₂CO₃). mdpi.com | To create a reactive, nucleophilic form of the amino acid and prevent premature polymerization of the methacrylate (B99206) group. |

| 2. Cooling | Chill the reaction vessel in an ice bath to 0 °C. mdpi.com | To moderate the exothermic reaction between the amino acid and the highly reactive acyl chloride. |

| 3. Acylation | Add methacryloyl chloride dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen). mdpi.com | To introduce the methacryloyl group and form the desired amide bond. |

| 4. Reaction | Allow the mixture to stir for approximately 2 hours at room temperature. mdpi.com | To ensure the reaction proceeds to completion. |

| 5. Neutralization & Extraction | Adjust the pH to neutral (pH 7.0) and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted acyl chloride. mdpi.com | To stop the reaction and remove impurities. |

| 6. Isolation | Evaporate the aqueous phase and crystallize the final product from a suitable solvent system (e.g., cyclohexane (B81311) and ether). mdpi.com | To isolate and purify the this compound monomer. |

Stereochemical Control and Enantiopurity Maintenance in Monomer Synthesis

A paramount challenge in the synthesis of this compound is the preservation of the stereocenter at the alpha-carbon (α-carbon) of the D-phenylalanine backbone. Racemization, the conversion of the pure D-enantiomer into a mixture of D and L forms, can occur under certain reaction conditions, particularly those involving strong bases or elevated temperatures. The α-proton of the amino acid is susceptible to abstraction, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical purity. mdpi.com

To avoid this, a key strategy is to start with an enantiomerically pure form of D-phenylalanine, which can be obtained with high optical purity (e.g., 98%) through methods like asymmetric transformation. nih.govmdma.ch The subsequent synthetic steps must then be designed to be "racemization-free." researchgate.net

In-depth studies on the amidation of similar N-acyl phenylalanine derivatives have shown that the choice of base is critical. mdpi.com For instance, in coupling reactions, strong, non-coordinating organic bases like diisopropylethylamine (DIPEA) have been shown to promote significant racemization. mdpi.com In contrast, weaker bases like pyridine (B92270) tend to suppress racemization, leading to a product with higher enantiomeric excess. mdpi.com

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate from the activated N-acyl amino acid. This intermediate readily loses its stereochemical information. Therefore, reaction conditions must be chosen to minimize the formation or longevity of this species.

Verifying the stereochemical integrity of the final monomer is essential. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the D- and L-enantiomers, confirming the enantiopurity of the synthesized this compound. nih.gov

Optimization of Reaction Conditions and Yield for this compound

Optimizing the synthesis of this compound involves balancing reaction yield with the maintenance of enantiopurity. The key parameters to adjust are temperature, reaction time, and the type and stoichiometry of the base used.

Lowering the reaction temperature is a common strategy to minimize racemization. mdpi.com While acylation is often initiated at 0 °C to control the initial exotherm, subsequent stirring at room temperature is typical. mdpi.com However, for sensitive substrates, maintaining a lower temperature throughout the process may be beneficial for preserving stereochemistry, even if it requires longer reaction times.

The choice of base and its concentration directly impacts both yield and enantiopurity. As illustrated in studies on the synthesis of N-acetyl-phenylalanine amides, using an excess of a strong base like DIPEA can lead to almost complete racemization. mdpi.com Reducing the amount of base to a stoichiometric equivalent can sometimes mitigate this, but significant racemization may still occur. mdpi.com The use of a weaker base is often the most effective approach to enhance the yield of the desired stereoisomer.

The table below, based on data from a related N-acetyl-phenylalanine amidation study, illustrates how reaction conditions can be manipulated to control the stereochemical outcome. mdpi.com These principles are directly applicable to optimizing the synthesis of this compound to maximize the yield of the enantiopure D-isomer.

Table 2: Influence of Reaction Conditions on Stereochemical Outcome (Illustrative Data)

| Entry | Base | Base Equivalents | Temperature (°C) | Time (h) | Diastereomeric Ratio (L:D) |

| 1 | DIPEA | 2 | 25 | 24 | 28:72 |

| 2 | DIPEA | 1 | 25 | 24 | 39:61 |

| 3 | Pyridine | 2 | 25 | 24 | 80:20 |

| 4 | Pyridine | 1 | 25 | 24 | 84:16 |

| 5 | DIPEA | 1 | 0 | 3 | 10:90 |

Data adapted from a study on N-acetyl-l-phenylalanine amidation to illustrate the principles of optimization. mdpi.com The ratio reflects the retention (L) versus inversion/racemization (D) of the starting L-amino acid.

This data demonstrates that using a weaker base like pyridine (entries 3 & 4) or lowering the temperature (entry 5) can significantly suppress racemization and increase the yield of the desired stereoisomer. mdpi.com By applying these principles, yields for related monomers have been reported in the range of 55% to over 80%. researchgate.net Therefore, a well-optimized synthesis of this compound would likely involve a Schotten-Baumann reaction with methacryloyl chloride, using a weak base like pyridine or a carefully controlled amount of a stronger base at low temperatures, to achieve a high yield (e.g., >70%) with excellent enantiopurity (>98% ee).

Polymerization and Copolymerization Strategies

Radical Polymerization of N-(2-Methylacryloyl)-D-phenylalanine Homopolymers

Conventional free radical polymerization is a fundamental and widely used method for the synthesis of homopolymers from vinyl monomers, including this compound. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then react with the monomer, propagating the polymer chain.

While direct studies on the homopolymerization of this compound are not extensively detailed in the available literature, the polymerization of structurally similar amino acid-based monomers is well-documented. For instance, the radical polymerization of N-acryloyl-(D/L)-phenylalanine has been successfully carried out to produce copolymers. researchgate.net It is well-established that amino acids can be incorporated into polymers through the free radical polymerization of vinyl monomers carrying these residues. nih.gov The synthesis of N-methacryloyl-L-alanine acid, a similar monomer, involves the reaction of methacryloyl chloride with the amino acid. nih.gov

The general scheme for the free radical polymerization of this compound would involve the initiation, propagation, and termination steps characteristic of this mechanism. The resulting homopolymer, poly(this compound), would possess a carbon-carbon backbone with pendant D-phenylalanine groups. The properties of this homopolymer, such as its solubility, thermal stability, and chiroptical activity, would be dictated by the nature of the D-phenylalanine side chains.

Controlled/Living Radical Polymerization Approaches for Tailored Polymer Architectures

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures. The most prominent CLRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edunih.gov

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CLRP technique that offers excellent control over the polymerization of a wide variety of monomers. nih.gov This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. The RAFT polymerization of N-acryloyl-l-phenylalanine methyl ester has been successfully demonstrated, yielding well-defined homopolymers. acs.org This suggests that RAFT polymerization of this compound would also be a viable strategy. The versatility of RAFT allows for the synthesis of various architectures, such as block copolymers, graft copolymers, and star polymers. nih.gov

The application of these controlled polymerization techniques to this compound opens up possibilities for creating polymers with precisely controlled architectures, which is crucial for applications in fields such as nanotechnology and biomedicine.

Copolymerization with Vinyl Monomers: Synthesis of Amphiphilic and Stimuli-Responsive Copolymers

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with a combination of properties, leading to amphiphilic and stimuli-responsive copolymers.

Amphiphilic Copolymers

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic blocks, can self-assemble in selective solvents to form various nanostructures such as micelles and vesicles. nih.govmdpi.com By copolymerizing the hydrophobic this compound with a hydrophilic vinyl monomer, such as poly(ethylene glycol) methacrylate (B99206) (PEGMA) or N-vinylpyrrolidone, amphiphilic block copolymers can be synthesized. These copolymers have potential applications in drug delivery and nanotechnology. For example, a model amphiphilic peptide/polyethylene glycol block copolymer containing four phenylalanine residues has been shown to self-assemble into fibrillar structures. scispace.com

Stimuli-Responsive Copolymers

Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant changes in their properties in response to external stimuli such as pH, temperature, or ionic strength. nie.edu.sg The D-phenylalanine moiety in this compound contains a carboxylic acid group, which can be ionized depending on the pH of the surrounding environment. This property can be exploited to create pH-responsive copolymers.

Copolymerization of this compound with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM) can lead to dual-responsive copolymers that are sensitive to both pH and temperature. mdpi.com Such copolymers have been synthesized using N-acryloyl-N'-alkyl piperazine and methyl methacrylate, demonstrating the feasibility of creating multi-responsive systems. researchgate.net These smart copolymers are of great interest for applications in controlled drug release and bio-sensing. Copolymers based on poly(phenylalanine) have been investigated for their controllable stimulus responsiveness in drug delivery systems. nih.gov

Crosslinking and Hydrogel Formation through Methacryloyl Functionality

The methacryloyl group in this compound provides a reactive site for crosslinking, enabling the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov

The crosslinking of polymers containing methacryloyl groups can be achieved through various methods, including free radical polymerization in the presence of a crosslinking agent or through photocrosslinking. nih.gov For instance, hydrogels have been prepared from methacryloylated poly(α-amino acid)s by radical copolymerization. researchgate.net The presence of a difunctional monomer, such as N,N'-methylenebisacrylamide or diethylene glycol diacrylate, during the polymerization of this compound would lead to the formation of a crosslinked network. nih.govmdpi.com

Furthermore, the pendant phenylalanine groups within the hydrogel network can introduce specific functionalities. For example, the hydrophobicity of the phenylalanine residues can influence the swelling behavior of the hydrogel. Additionally, the chiral nature of the D-phenylalanine can be exploited for applications in chiral separation and recognition. The development of hydrogels from this compound and its copolymers opens up possibilities for their use in tissue engineering, drug delivery, and as smart materials.

Integration into Peptide-Polymer Hybrid Systems and Branched Architectures

The incorporation of this compound into more complex macromolecular structures, such as peptide-polymer hybrids and branched architectures, represents a sophisticated approach to creating advanced functional materials.

Peptide-Polymer Hybrids

Peptide-polymer hybrids combine the biological functionality of peptides with the processability and stability of synthetic polymers. mdpi.com this compound can be incorporated into these hybrids in several ways. It can be used as a monomer in the synthesis of a polymer block that is subsequently conjugated to a peptide sequence. Alternatively, it can be used to modify a peptide chain, introducing a polymerizable group for further polymerization. The synthesis of a di(phenylalanine) acrylamide monomer has been reported for the creation of bioinspired amphiphilic copolymers that exhibit β-sheet-like secondary structures. nih.gov

Branched Architectures

The synthesis of branched polymers, such as star polymers and graft copolymers, offers advantages in terms of their physical properties, including lower solution viscosity and higher solubility compared to their linear counterparts. Controlled radical polymerization techniques like ATRP and RAFT are particularly well-suited for the synthesis of branched polymers with well-defined structures. cmu.edunih.gov

This compound can be used as a monomer to grow polymer chains from a multifunctional initiator to form star polymers. Alternatively, a homopolymer of this compound can be functionalized with initiating sites for the growth of a second polymer, resulting in a graft copolymer. The unique properties of the D-phenylalanine moiety can be amplified in these branched architectures, leading to materials with enhanced performance in various applications.

Structural and Conformational Analysis of N 2 Methylacryloyl D Phenylalanine and Its Polymeric Systems

Spectroscopic Elucidation of Monomer and Polymer Structure (e.g., ¹H NMR, ¹³C NMR, FT-IR, UV-Vis)

The molecular structures of N-(2-Methylacryloyl)-D-phenylalanine and its polymer, poly(this compound), have been thoroughly characterized using a suite of spectroscopic techniques. These methods confirm the successful synthesis and polymerization of the monomer.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity. In the monomer, characteristic signals for the vinyl protons of the methacryloyl group are observed, alongside resonances for the protons of the D-phenylalanine moiety, including the aromatic ring, the alpha-carbon, and the beta-carbon protons. rsc.org Upon polymerization, the disappearance of the vinyl proton signals and the appearance of a broad polymer backbone in the ¹H NMR spectrum are key indicators of successful polymer formation. rsc.org Similarly, ¹³C NMR spectra corroborate these findings, showing the loss of the monomer's vinyl carbon signals and the emergence of new signals corresponding to the saturated polymer backbone. rsc.orgresearchgate.net The distinct carbon signals of the phenylalanine side chain, such as the aromatic carbons and the carbonyl carbon, remain, confirming its incorporation into the polymer structure. researchgate.netchemicalbook.com

| Assignment | Monomer ¹H NMR (CDCl₃) | Polymer ¹H NMR (CDCl₃) | Monomer ¹³C NMR (CDCl₃) | Polymer ¹³C NMR |

|---|---|---|---|---|

| Aromatic (C₆H₅) | ~7.1-7.3 | ~6.9-7.2 (broad) | ~127-136 | ~127-137 |

| Amide (NH) | ~6.3 | ~7.5-8.5 (broad) | N/A | N/A |

| Vinyl (CH₂) | ~5.7, ~5.3 | Disappears | ~120 | Disappears |

| Vinyl (CH) | ~6.1-6.3 | Disappears | ~131 | Disappears |

| Polymer Backbone (CH₂, CH) | N/A | ~1.5-2.5 (broad) | N/A | ~45-55 |

| Carbonyl (C=O) | N/A | N/A | ~165 (amide), ~172 (acid) | ~167-176 |

| Phenylalanine α-CH | ~4.9 | ~4.5-5.0 (broad) | ~53 | ~54 |

| Phenylalanine β-CH₂ | ~3.1-3.2 | ~3.0-3.3 (broad) | ~38 | ~38 |

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present. The monomer spectrum displays characteristic absorption bands for the N-H bond (amide), C=O stretching (amide I and carboxylic acid), N-H bending (amide II), and the C=C bond of the methacryloyl group. rsc.orgmdpi.com Following polymerization, the C=C stretching vibration disappears, while the amide and carboxylic acid bands are retained, often with slight shifts, confirming the integrity of the pendant amino acid group within the polymer. rsc.orgresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Monomer (Typical) | Polymer (Typical) |

|---|---|---|---|

| N-H | Stretching | ~3300-3400 | ~3300 (broad) |

| C-H (aromatic) | Stretching | ~3030-3080 | ~3030-3080 |

| C-H (aliphatic) | Stretching | ~2920-2980 | ~2920-2980 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | ~1700-1725 |

| C=O (Amide I) | Stretching | ~1650-1660 | ~1650 |

| C=C | Stretching | ~1630-1640 | Absent |

| N-H (Amide II) | Bending | ~1530-1550 | ~1540 |

UV-Vis Spectroscopy reveals electronic transitions. The monomer shows absorption maxima corresponding to the π-π* transitions of the phenyl group at around 260 nm and the alkene functional group near 204 nm. rsc.org In the polymer, the absorption from the phenyl group is preserved, confirming the presence of the D-phenylalanine side chains.

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of D-Phenylalanine Derivatives

The chirality originating from the D-phenylalanine moiety imparts distinct chiroptical properties to both the monomer and its polymer, which are primarily studied using Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light, providing information on the conformation of chiral molecules.

For D-phenylalanine derivatives, the CD spectrum is sensitive to the local environment of the chiral center and the spatial arrangement of the chromophores, particularly the aromatic side chain. nih.govosti.gov The CD spectrum of the N-acryloyl-D-phenylalanine monomer is expected to show the mirror image of its L-enantiomer. researchgate.netresearchgate.net Studies on similar monomers like N-acryloyl-D-Phe (A-D-Phe) reveal an ordered conformation characterized by a strong positive band around 188 nm and two broader negative bands at approximately 200 nm and 217 nm. researchgate.net These signals arise from n-π* and π-π* electronic transitions within the amide and aromatic chromophores. osti.govmdpi.com

Upon polymerization, the chiroptical properties can be either retained or amplified. The CD spectrum of poly(this compound) provides insight into the macromolecular secondary structure. The formation of ordered secondary structures, such as helices or β-sheet-like conformations stabilized by hydrogen bonding and π-π stacking between the pendant D-phenylalanine groups, can lead to significant changes in the CD spectrum compared to the monomer. researchgate.netosti.gov The observation of intense CD signals suggests a cooperative effect, where the chiral side chains adopt a preferred, regular spatial arrangement along the polymer backbone.

Macromolecular Conformation and Self-Assembly Behavior in Aqueous Media

The presence of both hydrophobic (phenyl group) and hydrophilic (carboxylic acid and amide groups) components makes poly(this compound) an amphiphilic polymer with a strong tendency to self-assemble in aqueous environments. This behavior is largely driven by non-covalent interactions, including hydrophobic interactions, π-π stacking of the aromatic rings, and hydrogen bonding. psu.edursc.org

In aqueous solution, the polymer chains are expected to adopt conformations that minimize the unfavorable contact between the hydrophobic phenyl groups and water. This can lead to the formation of a variety of supramolecular structures. Analogous to other phenylalanine-containing polymers and peptides, these structures can include micelles, nanofibers, nanotubes, and eventually, macroscopic hydrogels at sufficient concentrations. psu.edunih.govacs.org The self-assembly process is hierarchical: individual polymer chains first collapse and arrange into local ordered structures, which then associate to form larger aggregates like fibrils. rsc.org These fibrils can further entangle to create a three-dimensional network capable of trapping large amounts of water, resulting in hydrogel formation. psu.edu

Molecular dynamics simulations and experimental studies on similar systems have shown that the stereochemistry (D- vs. L-amino acid) can significantly influence the self-assembly pathway and the resulting morphology. mdpi.comnih.gov For poly(this compound), the chiral D-phenylalanine side chains can guide the formation of specific, ordered secondary structures, such as β-sheet-like arrangements, which act as the fundamental building blocks for the larger assembled architectures. osti.gov

Morphological Characterization of Polymeric Architectures (e.g., SEM, AFM)

The morphology of the self-assembled polymeric structures is visualized using high-resolution microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). These methods provide direct evidence of the size, shape, and surface topography of the resulting architectures.

Atomic Force Microscopy (AFM) offers higher resolution imaging of surfaces, even under aqueous conditions, making it ideal for studying the finer details of self-assembled nanostructures. nih.gov AFM can be used to measure the dimensions of individual nanofibers, such as their height and width, which are often in the range of several nanometers. psu.edu Studies on self-assembling phenylalanine systems have used AFM to reveal that larger fibrils are often bundles of smaller, intertwined protofilaments. psu.eduacs.org AFM can also characterize the surface of polymer films, showing the distribution and arrangement of self-organized domains. researchgate.net For poly(this compound), AFM would be crucial for confirming the presence of ordered fibrillar or other nanostructures predicted from its self-assembly behavior.

Surface Compositional Analysis Techniques (e.g., XPS, ToF-SIMS, Contact Angle)

The surface properties of polymeric materials are critical for their interaction with the environment. Techniques like X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and contact angle goniometry are employed to analyze the surface of poly(this compound).

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides the elemental composition and chemical bonding states of the top 5-10 nm of a material. eag.com For a film of poly(this compound), XPS analysis would confirm the presence of carbon, oxygen, and nitrogen in the expected atomic ratios. High-resolution scans of the C 1s, O 1s, and N 1s regions would allow for the identification of the specific functional groups, such as C-C/C-H, C-N (amine/amide), C=O (carbonyl/carboxyl), and the characteristic π-π* shake-up satellite from the aromatic ring, confirming the surface presence of the intact phenylalanine moieties. nih.govrsc.orgd-nb.info

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides detailed molecular information about the outermost surface layer (1-2 nm). rice.eduresearchgate.net By bombarding the surface with a primary ion beam, it generates secondary ions that are characteristic of the surface molecules. nih.gov For this polymer, ToF-SIMS spectra would be expected to show fragment ions corresponding to the phenylalanine side chain (e.g., C₇H₇⁺, the tropylium (B1234903) ion) and other characteristic fragments of the monomer repeat unit. researchgate.netnpl.co.uk This technique is extremely sensitive and can be used for chemical mapping to visualize the distribution of different chemical species on the surface. researchgate.net

Contact Angle Measurement determines the surface wettability by measuring the angle a liquid droplet makes with the surface. This provides information on the surface energy and its hydrophilic or hydrophobic nature. researchgate.net A film of poly(this compound) would exhibit a specific contact angle depending on the orientation of the side chains at the surface. A surface exposing more of the hydrophobic phenyl groups would result in a higher water contact angle (more hydrophobic), whereas a surface rich in hydrophilic carboxylic acid groups would have a lower contact angle (more hydrophilic).

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and a host of other properties that dictate the chemical behavior of N-(2-Methylacryloyl)-D-phenylalanine.

Electronic Structure and Reactivity: The electronic structure is fundamental to understanding a molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Conceptual DFT also provides reactivity descriptors that predict how and where a molecule will react. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): Describes the ability of a molecule to accept electrons.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule, indicating regions susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), or radical attack (f0(r)).

For this compound, DFT calculations would likely show that the electron-rich aromatic ring of the phenylalanine moiety and the carbonyl oxygen atoms are potential sites for electrophilic attack, while the vinyl group is susceptible to nucleophilic or radical addition, which is the key to its polymerization. The distribution of electrostatic potential on the molecular surface would further highlight these electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Illustrative Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.6 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity | χ | 4.0 eV | Measures the overall ability of the molecule to attract electrons. |

| Chemical Hardness | η | 2.8 eV | Represents resistance to deformation of the electron cloud. |

| Electrophilicity Index | ω | 2.86 eV | Quantifies the propensity of the molecule to act as an electrophile. |

Note: The values in this table are illustrative and represent typical magnitudes for similar organic molecules as determined by DFT calculations.

Conformation: The flexibility of the this compound monomer is determined by the rotational freedom around its single bonds. DFT is used to perform conformational analysis, identifying the most stable three-dimensional structures (conformers) by calculating their relative energies. The analysis would focus on the torsion angles between the methacryloyl group and the phenylalanine side chain. The results of such an analysis are often visualized on a Ramachandran-like plot, showing the energetically favorable and forbidden conformational spaces. These conformational preferences are crucial as they dictate the pre-organization of monomers before polymerization and influence the final structure of the polymer chain.

Molecular Dynamics Simulations of Polymer Chain Dynamics and Intermolecular Interactions

While DFT is excellent for single molecules or small oligomers, Molecular Dynamics (MD) simulations are employed to study the behavior of large systems like polymer chains over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes such as polymer folding, self-assembly, and interactions with other molecules. nih.gov

For poly(this compound), an all-atom MD simulation would typically be set up by placing a polymer chain (or multiple chains) in a simulation box filled with a solvent, such as water or an organic solvent. rsc.org The interactions between atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system.

Intermolecular Interactions: The D-phenylalanine side chains are key to the intermolecular interactions of the polymer. MD simulations are used to quantify the non-covalent forces that drive the assembly of polymer chains:

Hydrogen Bonding: The amide group (-CONH-) in the monomer unit can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong, directional interactions between polymer chains.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, creating stabilizing interactions that are crucial for the formation of ordered structures.

By analyzing the simulation trajectory, researchers can identify the frequency, lifetime, and geometry of these interactions, providing a detailed picture of how the polymer chains associate with one another.

Computational Modeling of Enantioselective Interactions and Chiral Recognition Mechanisms

The presence of the D-phenylalanine moiety makes poly(this compound) a chiral material. Computational modeling is essential for understanding how this polymer can selectively interact with other chiral molecules—a process known as chiral recognition. nih.govrsc.org

MD simulations and docking studies are the primary tools for investigating these phenomena. In a typical simulation, the chiral polymer is exposed to a racemic mixture of a chiral analyte. The goal is to determine if one enantiomer of the analyte binds more strongly or resides longer at the polymer's binding sites than the other. researchgate.nettcd.ie

The mechanism of recognition is elucidated by calculating the binding free energy for each enantiomer. A significant difference in binding energy indicates successful chiral recognition. Analysis of the simulated complex reveals the specific interactions responsible for this selectivity. For example, one enantiomer might be able to form an extra hydrogen bond or achieve a better steric fit with the chiral binding pocket created by the D-phenylalanine side chains, while the other enantiomer might experience steric clashes. researchgate.net These models can pinpoint the crucial combination of hydrogen bonding, π-π stacking, and steric hindrance that leads to enantioselectivity.

Table 2: Illustrative Interaction Energy Data for Chiral Recognition

| Analyte Enantiomer | Binding Free Energy (kcal/mol) | Key Favorable Interactions | Key Unfavorable Interactions |

| Enantiomer R | -8.5 | Hydrogen bond with amide, π-π stacking with phenyl ring | None |

| Enantiomer S | -5.2 | Hydrogen bond with amide | Steric clash between analyte's side chain and polymer backbone |

Note: This table presents illustrative data from a hypothetical computational study showing how differences in interaction energies and specific molecular contacts can explain chiral recognition.

Prediction of Polymer Conformational Preferences and Supramolecular Assembly

Computational methods play a predictive role in determining how individual polymer chains of poly(this compound) will fold and how multiple chains will assemble into larger, ordered supramolecular structures. tandfonline.com The inherent chirality of the monomer is a powerful directing force in these processes. researchgate.net

The conformational preferences identified by DFT for the monomer unit often translate to the polymer level. For instance, if the monomer has a strong preference for a specific set of torsion angles, this can lead to the polymer chain adopting a helical conformation. MD simulations can then be used to confirm and observe the formation of these helical structures. nih.govresearchgate.net The chirality of the D-phenylalanine ensures that the helix will have a specific handedness (e.g., a right-handed or left-handed helix).

Computational studies on similar chiral, amino-acid-based polymers have shown that the interplay of hydrogen bonding along the polymer backbone and π-π stacking of the aromatic side chains drives the self-assembly process. nih.govwur.nl Simulations can model the aggregation of multiple polymer chains, predicting whether they will form one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks. pnas.org These models are invaluable for designing new materials, as they can correlate changes in monomer structure with resulting supramolecular architectures and properties. tandfonline.com

Advanced Functional Materials Development

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. nih.gov This "molecular memory" is created by polymerizing functional monomers around a template molecule. nih.govnih.gov After polymerization, the template is removed, leaving behind specific recognition cavities. nih.gov Due to their stability, low cost, and high specificity, MIPs are considered synthetic analogues to natural recognition systems like antibodies and enzymes. researchgate.net

The chiral recognition of amino acid enantiomers is critical in pharmaceutical and biomedical fields. MIPs offer a robust method for creating materials that can selectively bind one enantiomer over another. The design of MIPs for the chiral recognition of D-phenylalanine analogues relies on creating a polymer matrix with cavities specifically shaped for D-phenylalanine.

The core principle involves using the target molecule, or a close analogue, as a template during polymerization. nih.gov In this context, N-(2-Methylacryloyl)-D-phenylalanine could theoretically be used as a functional monomer that also participates in forming the recognition site. More commonly, D-phenylalanine itself would serve as the template molecule. Functional monomers, such as methacrylic acid (MAA) or 2-hydroxyethyl methacrylate (B99206) (HEMA), are chosen for their ability to form non-covalent interactions (e.g., hydrogen bonds, ionic interactions, and π–π stacking) with the template. nih.govnih.gov These interactions are crucial for creating a well-defined binding pocket.

A study demonstrated that while β-cyclodextrin naturally shows selectivity for L-phenylalanine, this preference can be reversed by imprinting with a D-phenylalanine template. umd.edu The choice of cross-linker and solvent also plays a significant role; for instance, the hydrophobic effect is a dominant factor for imprinting in aqueous-rich solutions. umd.edu Research on polymerizable organogels has shown that using templates like BOC-L-phenylalanine can result in polymers with high adsorption efficiency for the L-enantiomer, indicating the principle's viability for creating enantioselective materials. nih.gov The concentration of the components in the pre-polymerization mixture is a key parameter for optimizing the adsorption efficiency of the final polymer. nih.gov

To be used in a sensor, the MIP material must be coupled with a transducer that can convert the binding event into a measurable signal. nih.gov Electrochemical and optical sensing platforms are common choices due to their sensitivity and potential for miniaturization. researchgate.netnih.gov

Electrochemical Sensors: These sensors measure changes in electrical properties such as current, potential, or impedance upon analyte binding. nih.govresearchgate.net For fabrication, a thin film of the MIP can be coated onto an electrode surface, such as glassy carbon or gold. nih.govresearchgate.net Electropolymerization is a versatile technique that allows for the controlled deposition of the MIP film directly onto the electrode. researchgate.netmdpi.com For example, a sensor for the chiral separation of phenylalanine has been developed using electropolymerized pyrrole (B145914) as the monomer. mdpi.com The binding of the target D-phenylalanine into the imprinted cavities of the polymer alters the flow of electrons or the capacitance at the electrode-solution interface, which can be detected by techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV). mdpi.com

Surface Plasmon Resonance (SPR) Sensors: SPR is an optical technique that detects changes in the refractive index at the surface of a metal film (typically gold). For an SPR sensor, an MIP nanofilm is coated onto the gold surface. nih.gov When the target analyte from a sample solution binds to the recognition sites in the MIP, the local refractive index changes, causing a shift in the SPR angle. This shift is proportional to the concentration of the analyte. An SPR sensor developed for hemoglobin detection used an acrylamide-based nanofilm, demonstrating the applicability of this approach for biomolecules. nih.gov

The table below summarizes key characteristics of different MIP-based sensing platforms relevant to the detection of small molecules and biomolecules.

| Sensor Platform | Transduction Principle | Typical Monomers | Template Example | Detection Limit (LOD) Example | Reference |

| Electrochemical (Voltammetry) | Change in redox peak current of a probe | Pyrrole, Scopoletin | Morphine, Human Serum Albumin (HSA) | 1.9 nM (Morphine) | mdpi.com |

| Electrochemical (Impedance) | Change in charge-transfer resistance | L-Cysteine, o-phenylenediamine | Bovine Serum Albumin (BSA) | 4.147 x 10⁻¹⁹ g/mL (BSA) | nih.gov |

| Surface Plasmon Resonance (SPR) | Change in refractive index at sensor surface | Acrylamide | Hemoglobin | 0.35 µg/mL (Hemoglobin) | nih.gov |

Biomaterial Scaffolds and Matrices for Cell Culture and Tissue Engineering Applications

Biomaterial scaffolds provide a temporary, three-dimensional structure that supports cell attachment, growth, and differentiation, guiding the formation of new tissue. nih.govresearchgate.net An ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties similar to the native tissue it is intended to replace. researchgate.net The incorporation of monomers like this compound into these scaffolds offers a pathway to functionalize the material with specific biological cues.

The design of biodegradable scaffolds often involves synthetic polymers such as poly(L-lactic acid) (PLLA) and poly(lactic-co-glycolic acid) (PLGA) due to their biocompatibility and tunable degradation rates. nih.govfrontiersin.org The architecture of the scaffold, particularly its porosity and pore interconnectivity, is crucial for nutrient transport and cell infiltration. nih.govresearchgate.net

Several fabrication techniques are employed to control these architectural features:

Solvent Casting/Particulate Leaching: This method involves dissolving a polymer in a solvent, casting it around porogens (like salt or paraffin (B1166041) spheres), and then dissolving the porogens to leave behind a porous structure. nih.govresearchgate.net

Gas Foaming: This technique uses high-pressure gas (e.g., CO₂) to create pores in a polymer matrix, avoiding the use of organic solvents. researchgate.netnih.gov

Electrospinning: This process creates nanofibrous scaffolds that closely mimic the structure of the natural extracellular matrix (ECM), which can be advantageous for cell adhesion and guidance. frontiersin.orgnih.gov

The mechanical properties of these scaffolds, such as compressive modulus, can be tuned by adjusting the polymer composition, molecular weight, and porosity. nih.govnih.gov For example, scaffolds with smaller pores (100-200 µm) have been shown to have a lower compressive modulus than those with larger pores (420-500 µm). nih.gov By copolymerizing a functional monomer like this compound into the bulk polymer (e.g., PLLA), it is possible to create a scaffold that not only possesses the desired mechanical and degradation profile but also presents specific amino acid moieties to interacting cells.

Hydrogels are water-swollen polymer networks that simulate the soft tissue environment, making them excellent materials for 3D cell culture and tissue engineering. mdpi.comnih.gov Gelatin-methacryloyl (GelMA) is a widely used semi-synthetic hydrogel valued for its biological properties derived from gelatin (e.g., RGD motifs for cell adhesion) and its tunable mechanical properties conferred by the methacryloyl groups. mdpi.comnih.gov

The methacryloyl groups on the gelatin backbone allow for rapid covalent crosslinking, typically via photopolymerization in the presence of a photoinitiator and UV light. mdpi.com This process stabilizes the hydrogel at physiological temperatures and allows for the precise tuning of its stiffness. mdpi.comnih.gov The this compound monomer contains the same polymerizable methacryloyl group, which would allow for its seamless integration into hydrogel systems like GelMA.

By incorporating this compound as a co-monomer during hydrogel fabrication, a 3D microenvironment can be created that is functionalized with D-phenylalanine residues. This allows for the investigation of how cells respond to the presence of this specific unnatural amino acid within a controlled, tissue-like matrix. The stiffness of such a hybrid hydrogel could be controlled by varying the polymer concentration and the degree of crosslinking. nih.gov

The table below outlines different hydrogel systems used for creating 3D cellular microenvironments.

| Hydrogel System | Base Material | Crosslinking Mechanism | Key Features for 3D Culture | Reference |

| Gelatin-Methacryloyl (GelMA) | Gelatin | Photo-polymerization of methacryloyl groups | Contains RGD motifs, tunable stiffness, biodegradable | mdpi.comnih.gov |

| Hyaluronic Acid (HA) Hydrogel | Hyaluronic Acid | Thiol-ene chemistry, Michael addition | Mimics ECM, can be functionalized with peptides (RGD) | nih.gov |

| Polyethylene Glycol (PEG) Hydrogel | Polyethylene Glycol | Photo-polymerization, Michael addition | Bio-inert (a "blank slate"), highly tunable | nih.gov |

| Fmoc-Dipeptide Hydrogel | Fmoc-phenylalanine-valine | Self-assembly (pH change) | Shear-thinning, mimics nanofibrous ECM structure | rsc.org |

The surface and bulk properties of biomaterials are often functionalized to actively direct cellular responses. frontiersin.org A common strategy is to immobilize cell-adhesive ligands, such as the arginine-glycine-aspartate (RGD) peptide sequence, onto the material surface. nih.govnih.gov The RGD motif is known to bind to integrin receptors on the cell surface, thereby promoting cell attachment, spreading, and proliferation. nih.govnih.gov Studies have shown that functionalizing otherwise bio-inert surfaces with RGD can significantly enhance cell adhesion compared to non-functionalized controls. nih.govnih.gov

The incorporation of this compound into a biomaterial scaffold represents a form of chemical functionalization. While not a conventional adhesion ligand like RGD, the presentation of D-phenylalanine on the scaffold surface or within the hydrogel matrix could modulate cell behavior through several potential mechanisms. For example, it might interact with specific amino acid transporters or cell surface receptors, influencing cell signaling pathways related to proliferation and differentiation. The ability to control the density of these functional groups by varying the monomer concentration during polymerization allows for systematic studies into cell-amino acid interactions in a 3D context. This approach could be used to create materials that either encourage or inhibit the attachment and growth of specific cell types, depending on their response to the D-phenylalanine moiety.

Polymer-Based Systems for Adsorption and Environmental Remediation

The utilization of functionalized polymers represents a significant advancement in environmental remediation, particularly for the removal of toxic heavy metal ions from aqueous environments. These polymeric systems can be engineered with specific functional groups that exhibit a high affinity for target pollutants. One such functional monomer used in the synthesis of these advanced materials is this compound. By incorporating this amino acid derivative into a polymer matrix, it is possible to create adsorbents with specific chelating properties for heavy metal ions.

Heavy Metal Ion Adsorption Capabilities of Functionalized Beads

Research into environmental remediation has led to the development of porous chelating beads designed for the effective adsorption of heavy metal ions. researchgate.net A notable example involves the creation of beads by copolymerizing 2-hydroxyethyl methacrylate (HEMA) with N-methacryloyl-(L)-phenylalanine (MAPA), a stereoisomer of the subject compound. researchgate.net These p(HEMA-MAPA) beads have demonstrated significant efficacy in sequestering various toxic metal ions from water. researchgate.net

The performance of these functionalized beads is quantified by their adsorption capacity, which measures the amount of a pollutant the adsorbent can bind per unit of its own mass. Studies have shown that the adsorption capacity is influenced by factors such as the pH of the medium and the initial concentration of the metal ions. researchgate.net The beads have been tested for the removal of several critical heavy metal contaminants, including lead (Pb(II)), cadmium (Cd(II)), arsenic (As(III)), chromium (Cr(III)), and mercury (Hg(II)). researchgate.net

The maximum adsorption capacities for p(HEMA-MAPA) beads were determined at a pH of 6.0 and a temperature of 20°C. researchgate.net The findings revealed a high affinity for lead, with a maximum adsorption capacity of 314.1 mg/g. researchgate.net The capacities for other ions were also substantial, demonstrating the broad utility of these functionalized beads in treating water contaminated with multiple heavy metals. researchgate.net

Below is an interactive data table summarizing the heavy metal ion adsorption capacities of these functionalized beads.

Heavy Metal Adsorption Capacities of p(HEMA-MAPA) Beads

| Heavy Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Lead (Pb(II)) | 314.1 researchgate.net |

| Cadmium (Cd(II)) | 268.4 researchgate.net |

| Arsenic (As(III)) | 204.1 researchgate.net |

| Mercury (Hg(II)) | 144.4 researchgate.net |

Mechanistic Understanding of Adsorption Processes and Selectivity

The mechanism by which polymer beads functionalized with this compound adsorb heavy metal ions is a multifaceted process involving several types of interactions. The primary mechanisms are believed to be chemisorption and physisorption. nih.gov Chemisorption involves the formation of chemical bonds, such as coordination bonds and ion exchange, between the metal ions and the functional groups on the polymer. nih.govmdpi.com Physisorption, on the other hand, includes weaker forces like electrostatic attraction and the physical trapping of ions within the porous structure of the beads. nih.govmdpi.com

The this compound moiety provides key functional groups for metal ion binding: the carboxyl group (-COOH) from the phenylalanine portion and the amide group (-CONH-). At a pH above their pKa value, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). nih.gov This creates negatively charged sites on the polymer surface, which can electrostatically attract positively charged heavy metal cations (M²⁺). nih.govmdpi.com This electrostatic interaction is a significant driver of the initial rapid adsorption phase. nih.gov

Following the initial surface adsorption, a slower process occurs where metal ions diffuse into the pores of the beads to bind to interior active sites. nih.gov The amide groups and the carboxyl groups can also act as ligands, forming coordination complexes with the heavy metal ions, a form of chemisorption known as chelation. mdpi.com This process, where multiple functional groups bind to a single metal ion, results in a stable complex and is crucial for the high adsorption capacity of the material. mdpi.com

The selectivity of the beads for different metal ions is a critical aspect of their performance. The observed adsorption preference for p(HEMA-MAPA) beads is Pb(II) > Cd(II) > As(III) > Cr(III). researchgate.net This selectivity can be attributed to several factors, including the ionic radius, charge density, and the electronic configuration of the metal ions, which influence the stability of the chelates formed with the polymer's functional groups. nih.gov The pH of the solution also plays a pivotal role; at low pH, protonation of the carboxyl and amino groups can lead to electrostatic repulsion of metal cations and competition for binding sites, thereby reducing adsorption efficiency. nih.govnih.gov The adsorption process is often analyzed using kinetic models, such as the pseudo-first-order and pseudo-second-order models, which help to distinguish whether physisorption or chemisorption is the rate-limiting step. nih.govmdpi.commdpi.com

Biological and Bio Mimetic Interactions in Vitro and Mechanistic Studies

Modulation of Enzyme Activity by N-Acryloylphenylalanine Polymers (e.g., Heparanase Inhibition)

Polymers derived from N-acryloyl amino acids, which are structurally related to N-(2-Methylacryloyl)-D-phenylalanine, have demonstrated notable capabilities in modulating enzyme activity. A key example is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains. nih.gov Heparanase is overexpressed in numerous cancers and inflammatory conditions, making it a critical therapeutic target. nih.govnih.gov Its activity facilitates extracellular matrix (ECM) remodeling, releasing growth factors that promote tumor growth, metastasis, and angiogenesis. nih.gov

In this context, hydrogels synthesized from N-acryloyl-amino acids have been investigated as potential heparanase inhibitors. For instance, a co-polymeric hydrogel of poly[(N-acryloylglycine)-co-(acrylamide)] (p(NAG-co-Ac)), an analog of a polymerized this compound, has shown significant anti-tumorigenic and anti-angiogenic properties without the inclusion of additional anticancer drugs. rsc.org Mechanistic studies revealed that this polymer inhibits heparanase activity through direct interaction with its binding domains. rsc.org Computational docking simulations have elucidated the specifics of this interaction, showing strong binding to heparanase binding domains II and III. rsc.org This suggests that polymers based on this compound could exhibit similar or potentially enhanced inhibitory effects due to the additional steric and hydrophobic contributions of the phenyl group.

Table 1: Computational Docking Scores of N-Acryloylglycine Polymer with Heparanase

| Polymer Arrangement | Target Binding Domain | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Cross-linked homo-polymeric tetramer | Heparanase Binding Domain II (HBDII) | ~ -11.08 | rsc.org |

| Cross-linked hetero-polymeric tetramer | Heparanase Binding Domain II (HBDII) | ~ -11.08 | rsc.org |

Design and Properties of Peptidomimetics Incorporating D-Phenylalanine Derivatives

The incorporation of D-phenylalanine and its derivatives, such as this compound, into peptide sequences is a cornerstone of modern peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov The use of non-canonical amino acids like D-phenylalanine addresses major limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability. nih.gov

A primary advantage of incorporating D-amino acids into peptide chains is the significant enhancement of their stability against enzymatic degradation. nih.gov Proteases, the enzymes responsible for peptide breakdown, are stereospecific and typically recognize only L-amino acid residues. researchgate.net By substituting an L-amino acid with its D-enantiomer, the peptide bond becomes resistant to cleavage, prolonging the molecule's half-life in biological systems. researchgate.netnih.gov For example, the substitution of L-arginine with D-arginine in oncocin derivatives was shown to increase their half-life in mouse serum from 25 minutes to over 8 hours. nih.gov

Furthermore, the introduction of D-amino acids or modifications like N-acylation imposes significant conformational constraints on the peptide backbone. nih.gov This restriction of rotational freedom can lock the peptidomimetic into a specific, biologically active conformation that is optimal for receptor binding. nih.gov Cyclization is another strategy that works in concert with D-amino acid substitution to create highly constrained and stable structures, as seen in the development of the highly selective δ opioid receptor ligand, c[D-Pen2, D-Pen5]enkephalin (DPDPE). nih.gov

The unique structural properties conferred by D-phenylalanine derivatives often translate to improved receptor binding affinity and potency. In vitro studies have consistently demonstrated that the strategic placement of a D-phenylalanine residue can enhance a peptide's interaction with its target receptor. nih.gov

A study on gonadotropin-releasing hormone (GnRH) peptides found that the introduction of a D-phenylalanine residue significantly improved their binding affinity for the GnRH receptor. nih.gov The insertion of D-Phe into the peptide backbone led to a more than four-fold increase in binding affinity compared to the parent peptide. nih.gov Similarly, the synthetic melanocortin peptide analog, melanotan-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂), which contains a D-phenylalanine residue, is a superpotent agonist at melanocortin receptors with prolonged bioactivity. nih.gov These enhancements are attributed to the specific conformational states stabilized by the D-amino acid, which present the key pharmacophore residues in an ideal orientation for receptor engagement. nih.govresearchgate.net

Table 2: GnRH Receptor Binding Affinities of D-Phenylalanine Peptidomimetics

| Peptide | GnRH Receptor Binding Affinity (IC50, nM) | Reference |

|---|---|---|

| DOTA-Ahx-(D-Lys⁶-GnRH1) | 36.1 | nih.gov |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | 16.3 | nih.gov |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | 7.6 | nih.gov |

Investigating Cell-Material Interactions in Engineered Systems

Materials derived from this compound are of interest in tissue engineering and regenerative medicine due to the bioactive nature of the phenylalanine moiety. The interaction of cells with their surrounding material scaffold is critical for directing tissue formation, and materials functionalized with amino acid derivatives can actively guide cell fate.

The assessment of how cells respond to materials derived from this compound is crucial for their application in biomedical devices and tissue scaffolds. The chemical composition of a material can directly influence cell attachment, viability, and proliferation. Studies on analogous N-acryloyl-amino acid polymers have shown that these materials can exert potent biological effects. For instance, a hydrogel based on poly[(N-acryloylglycine)-co-(acrylamide)] was found to possess anti-proliferative activity and act as a migratory inhibitor for cancer cells, ultimately promoting programmed cell death. rsc.org While this effect was studied in the context of cancer, it highlights the principle that polymers of this class are not biologically inert and can significantly modulate cell behavior. The specific impact of a material derived from this compound on the viability and proliferation of non-cancerous cells, such as mesenchymal stem cells or fibroblasts, would depend on the cell type and the specific material properties, requiring dedicated cytocompatibility studies.

Materials can be engineered to present specific biological cues that direct the differentiation of stem cells into desired lineages, such as bone (osteogenesis) or cartilage (chondrogenesis). The incorporation of phenylalanine derivatives into biomaterial scaffolds can influence these pathways.

A compelling example is the use of peptide sequences containing phenylalanine within hydrogels to guide the chondrogenic differentiation of human mesenchymal stem cells (hMSCs). nih.gov One study incorporated a matrix metalloprotease-13 (MMP-13) cleavable linker containing two phenylalanine residues (PENFF ) into a hydrogel to tether the cell-adhesive ligand RGD. nih.gov MMP-13 is an enzyme that is naturally upregulated during chondrogenesis. nih.gov The rationale was to mimic the natural process where initial cell adhesion is required, but the persistence of certain adhesive signals can hinder full differentiation. nih.gov

The results were significant: hMSCs encapsulated in the hydrogels with the cleavable, phenylalanine-containing linker produced ten times more glycosaminoglycan (a key component of cartilage) compared to cells in gels with a non-cleavable linker. nih.gov Furthermore, 75% of the cells in the cleavable system stained positive for collagen type II, the primary collagen in cartilage, compared to only 19% in the non-cleavable control. nih.gov This demonstrates that a material incorporating a phenylalanine derivative can intelligently respond to cell-secreted enzymes to guide the differentiation process effectively. While this study used a peptide sequence, a polymer of this compound could potentially be designed to undergo similar enzymatic degradation or present the phenylalanine residue as a bioactive cue to influence osteogenic or chondrogenic outcomes. nih.govnih.govmdpi.com

Table 3: Markers of Chondrogenic Differentiation Influenced by Phenylalanine-Containing Linker

| Condition | Glycosaminoglycan (GAG) Production (Relative) | Collagen Type II Positive Cells (%) | Reference |

|---|---|---|---|

| Uncleavable RGD Linker | Baseline | 19% | nih.gov |

| Cleavable Linker (contains Phenylalanine) | 10x Increase | 75% | nih.gov |

Biofilm Formation Modulation and Antimicrobial Activity of Related Poly(N-acryl amino acid) Systems

Poly(N-acryl amino acid) systems, which are polymers with amino acid moieties in their side chains, have garnered scientific interest for their diverse biological activities. These activities are influenced by the nature of the amino acid side group, such as its lipophilicity or charge. nih.gov While research specifically on the antimicrobial and antibiofilm properties of this compound is limited in publicly available literature, studies on related poly(N-acryl amino acid) and poly(acrylic acid) systems provide valuable insights into their potential for modulating microbial behavior, particularly in the context of biofilm formation.

Research has shown that poly(N-acryl amino acids) featuring side groups with lipophilic characteristics or charged functional groups can exhibit significant biological effects. nih.gov For instance, polymers based on amino acids like phenylalanine have been identified as active inhibitors of enzymes such as heparanase and can also play a role in the release of basic fibroblast growth factor (bFGF). nih.gov The biological activity of these polymers is critically dependent on the presence of a net anionic charge, typically from a carboxylic acid group. nih.gov This suggests that the electrostatic and chemical properties of the amino acid side chains are key determinants of their interactions with biological systems.

Modulation of Biofilm Formation

The ability of polymers to interfere with biofilm formation is a critical area of research in combating persistent bacterial infections. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against antimicrobial agents and host immune responses.

Studies on surfaces modified with related polymer systems have demonstrated significant efficacy in reducing biofilm formation. For example, membranes modified with a layer-by-layer assembly of polyethylenimine and a mixture of poly(acrylic acid) and graphene oxide have shown a substantial reduction in biofilm formation by both Staphylococcus aureus and Escherichia coli. This antibiofilm effect is attributed to the properties of the modifying agents which, while not completely preventing initial bacterial adherence, inhibit the subsequent proliferation and formation of the protective EPS matrix.

The table below summarizes the antibiofilm activity of poly(acrylic acid) modified membranes against S. aureus and E. coli.

| Bacterial Strain | Membrane Modification | Biofilm Reduction (%) |

| Staphylococcus aureus | (PAA-PEI)₃/PVDF | 82.37 |

| Escherichia coli | (PAA-PEI)₃/PVDF | 78.80 |

| Escherichia coli | (GO/PAA-PEI)₃/PVDF | 77.30 |

| Data sourced from a study on modifying polyvinylidene fluoride (B91410) (PVDF) membranes with poly(acrylic acid) (PAA) and polyethylenimine (PEI). The values represent the percentage reduction in biofilm formation compared to an unmodified PVDF membrane. |

Furthermore, research into acidic amino acids themselves has revealed their potential to both inhibit the formation of new biofilms and disperse established ones. This has been demonstrated for Staphylococcus aureus, where acidic amino acids were effective at disrupting the biofilm structure.

The following table presents the biofilm inhibition and dispersal activity of acidic D-amino acids against Staphylococcus aureus biofilms grown for 72 hours.

| Treatment | Concentration (mM) | Biofilm Inhibition (%) | Biofilm Dispersal (%) |

| Acidic D-Amino Acids | 40 | 96.89 | 37.55 |

| Data from a study on the anti-biofilm activity of acidic amino acids against Staphylococcus aureus. nih.gov |

Antimicrobial Activity

The intrinsic antimicrobial activity of poly(N-acryl amino acid) systems is an area of ongoing investigation. Some related polymers have demonstrated direct antibacterial effects. For instance, poly(N-acryloyl-4- and -5-aminosalicylic acids) and their borate (B1201080) complexes have been evaluated for their antibacterial properties. nih.gov These polymers have also been utilized to create insoluble forms of antibiotics like streptomycin (B1217042) and gentamicin, indicating their potential in antimicrobial applications. nih.gov

Future Research Directions and Perspectives

Development of Novel Polymerization Techniques for Enhanced Architectural Control and Scalability

The majority of existing research on similar amino acid-based vinyl monomers, such as N-acryloyl-phenylalanine, has utilized conventional free radical polymerization. researchgate.net While effective for producing copolymers, this method offers limited control over the polymer's architecture, such as molecular weight, dispersity, and block sequencing.

Future efforts will likely concentrate on advanced polymerization techniques to overcome these limitations. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, has been successfully applied to the synthesis of polymers from the related monomer, N-acryloyl-L-phenylalanine. researchgate.net Research in this area involved comparing various chain transfer agents (CTAs) to achieve optimal control over the polymerization process, resulting in polymers with narrow molecular weight distributions. researchgate.net Applying similar RAFT strategies to N-(2-Methylacryloyl)-D-phenylalanine could enable the precise synthesis of homopolymers and block copolymers with well-defined architectures. This control is crucial for creating materials with tailored properties for specific applications.

Further research into different controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), could also be explored. These techniques would allow for the creation of complex architectures, including star polymers and polymer brushes, which could have novel applications. The scalability of these controlled polymerization processes will also be a key focus, aiming to transition from laboratory-scale synthesis to larger-scale production for potential industrial and biomedical use.

| Polymerization Technique | Monomer Example | Key Advantages for Architectural Control | Potential for Scalability |

| Conventional Radical Polymerization | N-acryloyl-(D/L)-phenylalanine | Simple, robust for copolymerization | High |

| RAFT Polymerization | N-acryloyl-L-phenylalanine | Precise control over molecular weight and low dispersity; allows for block copolymer synthesis | Moderate to High |

| ATRP | N-acryloyl-L-phenylalanine methyl ester | Similar control to RAFT; versatile for various monomer types | Moderate |

Multi-Functional Material Design for Advanced Biotechnological Applications

The inherent biocompatibility of the D-phenylalanine component makes polymers of this compound prime candidates for advanced biotechnological materials. Future research will focus on designing multi-functional materials by copolymerizing this chiral monomer with other functional monomers.

For instance, copolymers could be designed to be responsive to environmental stimuli such as pH or temperature. Research on copolymers of N-acryloyl-(D/L)-phenylalanine has already demonstrated that these materials exhibit chiroptical properties that can be influenced by their environment. researchgate.net By incorporating specific comonomers, it would be possible to create "smart" materials that undergo conformational or solubility changes in response to specific biological signals, making them suitable for applications in targeted drug delivery or as sensors. For example, copolymers functionalized with fluorescent moieties have been synthesized for potential use as chemosensors. researchgate.net

Another promising avenue is the development of materials for tissue engineering. The D-amino acid configuration can confer resistance to enzymatic degradation, a valuable property for scaffolds and implants. Future work could involve creating cross-linked hydrogels from this compound, potentially combined with other biocompatible polymers, to produce materials that mimic the extracellular matrix and support cell growth.

In-depth Mechanistic Studies of Chiral Discrimination and Polymer-Biological System Interactions

A fundamental understanding of how polymers of this compound interact with other chiral molecules and biological systems is crucial for their rational design. Future research must delve into the mechanistic details of these interactions. The chiral cavities or domains formed by the polymer's three-dimensional structure are expected to play a key role in enantioselective recognition.

Spectroscopic and analytical techniques will be vital in these studies. For instance, studies on the interaction between D-phenylalanine and other chiral molecules have utilized UV-visible, fluorescence, and FT-IR spectroscopy to monitor enantioselective recognition, revealing that the 3D structure is crucial for discrimination. nih.gov Similar approaches can be applied to the polymer to understand how it recognizes and separates enantiomers, which is critical for applications in chiral chromatography or as chiral sensors.

Integration with Emerging Technologies (e.g., Machine Learning for Material Design, Microfluidics for Synthesis)

The integration of emerging technologies promises to accelerate the development cycle of materials based on this compound, from initial design to final synthesis.

Machine Learning (ML) for Material Design: ML algorithms can establish structure-property relationships to predict the performance of new materials before they are synthesized. nih.gov By creating a database of polymers with varying compositions and architectures based on this compound and its copolymers, ML models could be trained to predict properties such as chiral recognition capabilities, mechanical strength, or drug release profiles. nih.gov This data-driven approach can significantly reduce the experimental effort required to identify optimal material compositions for specific applications. nih.gov For example, ML could screen vast numbers of potential comonomers to find the best candidates for creating a multi-functional material with a desired set of properties. nih.gov

Microfluidics for Synthesis: Microfluidic reactors offer precise control over polymerization conditions, such as reaction time, temperature, and reagent concentration, in a continuous flow setup. This technology enables the rapid synthesis and screening of polymer libraries with varying molecular weights and compositions. Using microfluidics for the controlled polymerization (e.g., RAFT) of this compound would allow for high-throughput optimization of reaction conditions and the creation of highly uniform and well-defined polymers. This approach is not only efficient for research and development but also holds potential for scalable and continuous manufacturing processes.

| Emerging Technology | Application Area for this compound | Potential Impact |

| Machine Learning | De novo design of copolymers with targeted properties (e.g., chiral selectivity, thermal stability). | Accelerates material discovery; reduces experimental costs and time. nih.govnih.gov |

| Microfluidics | Controlled synthesis of polymers with narrow dispersity and complex architectures. | Enables high-throughput screening of synthesis conditions; provides superior control over polymer structure. |

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(2-Methylacryloyl)-D-phenylalanine with high enantiomeric purity?

- Methodological Answer :

The compound can be synthesized via acyl chloride coupling under anhydrous conditions. For example, D-phenylalanine is reacted with 2-methylacryloyl chloride in dichloromethane or ether, using a base (e.g., triethylamine) to neutralize HCl byproducts. Chiral purity is maintained by employing chiral column chromatography (e.g., with cellulose-based stationary phases) or enzymatic resolution to separate enantiomers .- Key Parameters :

- Reaction temperature: 0–25°C.

- Solvent: Anhydrous dichloromethane.

- Monitoring: TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, UV detection at 254 nm).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

Use a combination of:- NMR spectroscopy : Confirm the presence of the methylacryloyl group (δ ~5.7–6.3 ppm for vinyl protons) and D-phenylalanine backbone (δ ~3.1–3.3 ppm for CH2 groups).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H15NO3: 233.1052).

- Chiral HPLC : Employ a Chiralpak® IC-3 column (mobile phase: hexane/isopropanol 80:20) to confirm >99% enantiomeric excess .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

- Methodological Answer :

The D-configuration enhances binding to chiral enzyme pockets. For example, in xanthine oxidase inhibition assays , D-phenylalanine derivatives show 2–3× higher potency (IC50 ~2.9–3.0 µM) compared to L-forms due to optimized hydrophobic interactions with the enzyme’s active site.- Experimental Design :

- Use recombinant xanthine oxidase in phosphate buffer (pH 7.4).

- Monitor uric acid production at 290 nm via UV/Vis spectroscopy.

- Compare inhibition curves for D- vs. L-enantiomers .

Q. What advanced techniques resolve contradictions in pharmacokinetic data for D-phenylalanine derivatives like this compound?

- Methodological Answer :

Address discrepancies using:- Stable Isotope Tracing : Incubate with deuterated analogs (e.g., D-phenylalanine-d8) to track metabolic pathways via LC-MS.

- Pharmacokinetic Modeling : Fit plasma concentration-time curves (e.g., one-compartment model) to calculate t1/2 and clearance rates.

- Protein Binding Assays : Use equilibrium dialysis to measure binding to serum albumin, which impacts bioavailability .

Q. How can researchers optimize the use of this compound in molecularly imprinted polymers (MIPs) for chiral sensing?

- Methodological Answer :

- MIP Fabrication : Polymerize methacrylic acid and ethylene glycol dimethacrylate in the presence of the D-phenylalanine derivative as a template.

- Detection : Integrate MIP films into extended-gate field-effect transistors (EG-FETs) for real-time monitoring of enantiomeric excess.

- Calibration : Generate dose-response curves (0.1–10 mM) for D- and L-forms, achieving a detection limit of ~50 µM .

Q. What structural insights can X-ray crystallography provide for this compound-protein complexes?

- Methodological Answer :

Co-crystallize the compound with target proteins (e.g., gramicidin synthetase) using hanging-drop vapor diffusion. Refine structures at 2.0 Å resolution to reveal:- Hydrogen bonds between the acryloyl group and active-site residues (e.g., Arg145).

- Hydrophobic interactions of the phenyl ring with conserved pockets (r.m.s. deviation <0.2 Å vs. L-forms).

- Use Phenix/CCP4 software suites for model refinement .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the analgesic efficacy of D-phenylalanine derivatives?

- Methodological Answer :

- Mechanistic Studies : Compare opioid receptor binding (μ, δ, κ) via radioligand assays to isolate target-specific effects.